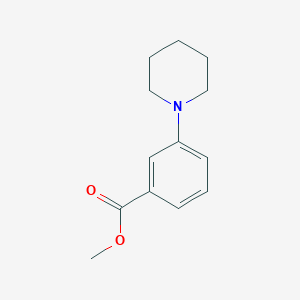

Methyl 3-(piperidin-1-yl)benzoate

Description

Methyl 3-(piperidin-1-yl)benzoate is an organic compound featuring a benzoate ester core substituted at the 3-position with a piperidine moiety. This compound is structurally analogous to several sulfonamide- and sulfonyl-containing derivatives, which share the 3-substituted benzoate framework but differ in functional groups, leading to divergent physicochemical and pharmacological properties .

Properties

IUPAC Name |

methyl 3-piperidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-6-5-7-12(10-11)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFFXEJPALDANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428085 | |

| Record name | 3-Piperidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57489-59-5 | |

| Record name | 3-Piperidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(piperidin-1-yl)benzoate typically involves the esterification of 3-(piperidin-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of Methyl 3-(piperidin-1-yl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: 3-(piperidin-1-yl)benzoic acid.

Reduction: 3-(piperidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(piperidin-1-yl)benzoate possesses the molecular formula and features a piperidine ring attached to a benzoate moiety. The structural characteristics of this compound enable it to participate in diverse chemical reactions, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

1. Medicinal Chemistry

- Methyl 3-(piperidin-1-yl)benzoate is often utilized as a scaffold for the development of new therapeutic agents. Its piperidine structure is prevalent in numerous pharmaceuticals, allowing researchers to modify its properties for enhanced biological activity.

- Case Study: A study demonstrated the synthesis of derivatives from this compound that exhibited promising results in inhibiting specific enzymes linked to cancer progression, highlighting its potential in anticancer drug development .

2. Organic Synthesis

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various transformations, such as oxidation, reduction, and substitution reactions.

- Data Table: Common Reactions and Products

Reaction Type Reagents Used Major Products Oxidation Potassium permanganate Carboxylic acid derivatives Reduction Lithium aluminum hydride Alcohol derivatives Substitution Nitrating mixture Nitro derivatives

3. Biological Research

- In biological studies, Methyl 3-(piperidin-1-yl)benzoate is used to explore interactions with various biological targets, including neurotransmitter receptors. Its ability to modulate receptor activity positions it as a candidate for drug discovery.

- Case Study: Research has indicated that modifications of the piperidine ring can enhance binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders .

Molecular Targets

- Receptors: The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing their signaling pathways.

- Enzymes: It can inhibit or activate various enzymes involved in metabolic processes, thereby affecting overall biochemical pathways within cells.

Industrial Applications

In addition to its research applications, Methyl 3-(piperidin-1-yl)benzoate is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including:

- Polymer Production: It can be used as a monomer or additive in polymer synthesis.

- Coatings and Adhesives: The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the replication process in microbial cells. Additionally, it can inhibit certain enzymes, leading to the suppression of metabolic pathways essential for cell survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-(piperidin-1-yl)benzoate with structurally related compounds identified in authoritative databases. Similarity scores (0–1 scale) are derived from cheminformatics tools assessing molecular topology and functional group alignment.

Table 1: Structural and Functional Comparison

Key Findings from Structural Analysis

Functional Group Impact: Ester vs. Sulfonyl/Carboxylic Acid: The methyl ester in Methyl 3-(piperidin-1-yl)benzoate likely reduces water solubility compared to 3-(piperidin-1-ylsulfonyl)benzoic acid, which contains a polar sulfonyl and ionizable carboxylic acid group. Esters are more lipophilic, favoring membrane permeability but limiting aqueous solubility .

Biological Relevance :

- Piperidine-containing compounds are frequently explored in drug discovery for their ability to modulate enzymes or receptors. The ester group in Methyl 3-(piperidin-1-yl)benzoate may confer metabolic instability due to hydrolysis, whereas sulfonamide analogs (e.g., CAS 107922-46-3) often exhibit greater metabolic resistance .

Synthetic Utility :

- The methyl ester in Methyl 3-(piperidin-1-yl)benzoate serves as a protective group for carboxylic acids, enabling modular derivatization. In contrast, sulfonyl or sulfonamide groups (e.g., 636-76-0) are typically introduced to enhance electrophilicity or binding specificity.

Biological Activity

Methyl 3-(piperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl 3-(piperidin-1-yl)benzoate features a benzoate structure with a piperidine ring, which is known for its ability to interact with various biological targets. The molecular formula is with a molecular weight of approximately .

The biological activity of methyl 3-(piperidin-1-yl)benzoate is primarily attributed to its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, influencing dopaminergic and serotonergic signaling pathways, which are crucial for various physiological functions including mood regulation and motor control .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methyl 3-(piperidin-1-yl)benzoate. It exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, suggesting its use as a potential antimicrobial agent.

| Microorganism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.2 - 125 | Disruption of cell wall synthesis |

| Pseudomonas aeruginosa | 62.5 - 125 | Multi-target action on metabolic pathways |

Antifungal Activity

In addition to its antibacterial properties, methyl 3-(piperidin-1-yl)benzoate has demonstrated antifungal activity against various strains. The compound's efficacy is comparable to established antifungal agents, making it a candidate for further exploration in antifungal therapy.

| Fungal Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 100 - 200 | Comparable to fluconazole (220 µg/mL) |

| Aspergillus niger | 150 - 300 | Less effective than amphotericin B |

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3-(piperidin-1-yl)benzoate:

- Antimicrobial Efficacy : A study published in MDPI reported that the compound exhibited significant antimicrobial activity against MRSA strains with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from to .

- Neuropharmacological Effects : Research has shown that methyl 3-(piperidin-1-yl)benzoate can modulate neurotransmitter levels in animal models, indicating potential applications in treating neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine moiety significantly influence biological activity, suggesting avenues for optimizing therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.